N-Biotinyl-4-aminobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

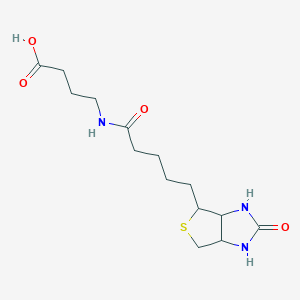

N-Biotinyl-4-aminobutanoic acid is a biotinylated biochemical assay reagent. It is used as a biological material or organic compound in life science-related research. The compound has a molecular formula of C14H23N3O4S and a molecular weight of 329.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Biotinyl-4-aminobutanoic acid is synthesized by attaching a biotin moiety to 4-aminobutanoic acid. The synthesis involves the reaction of biotin with 4-aminobutanoic acid in the presence of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Biotinyl-4-aminobutanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The primary amine group can react with various electrophiles.

Coupling Reactions: The carboxylic acid group can form amide bonds with amines in the presence of coupling agents.

Common Reagents and Conditions

HATU: Used as a coupling agent for amide bond formation.

DCC (Dicyclohexylcarbodiimide): Another coupling agent used for similar purposes.

Major Products

The major products formed from these reactions are biotinylated derivatives, which are useful in various biochemical assays .

Scientific Research Applications

N-Biotinyl-4-aminobutanoic acid is a biotinylated biochemical assay reagent that is used as a biological material or organic compound in life science-related research. The compound has a molecular formula of C14H23N3O4S and a molecular weight of 329.42 g/mol.

Scientific Research Applications

This compound is widely used in scientific research:

- Chemistry this compound serves as a reagent in the synthesis of biotinylated compounds.

- Biology It is employed in labeling proteins and nucleic acids for detection and purification.

- Medicine this compound is utilized in diagnostic assays and drug delivery systems.

- Industry It is applied in the production of biotinylated products for various applications.

Avidin-Biotin Technology

Avidin-biotin technology utilizes the high affinity between avidin and biotin, offering advantages such as signal amplification, efficient operation, high stability, and the ability to use highly diluted primary antibodies . This system has been a versatile tool in biotechnology, especially in biochemical assays and affinity purification, for over four decades .

Targeting ligands or imaging agents can be easily coupled to nanocarriers via the avidin-biotin linkage . For example, a PMA hydrogel capsule functionalized with biotin forms a stable nanocomplex with avidin-coupled antibodies, improving cellular uptake in cancer cells . Liposomes modified with biotinylated polyethylene glycol can attract a layer of neutravidin on the surface to resist nonspecific binding to serum proteins, leading to prolonged circulation time .

Nucleic Acid Delivery

Streptavidin has been employed to target the delivery of small interfering RNA (siRNA) for the treatment of liver fibrosis . The tetravalent structure of avidin makes this protein a very efficient tool for the delivery of biotinylated siRNA by producing stable nanocomplexes . These nanocomplexes have shown efficient uptake and rapid silencing of the target gene .

Biotinylated polyethylene glycol and cholesterol were functionalized with biotinylated-CD45RO antibodies through the use of streptavidin to provide highly specific targeting and uptake of nanoparticles by Memory T cells, decreasing the calcium ion influx, thus producing a therapeutic effect .

Drug Delivery Systems

In another approach, hyaluronic acid (HA)-based micro hydrogels were prepared by exploiting the avidin-biotin technology . Here, neutravidin-biotin was used to link micro-hydrogel containing doxorubicin to the HA molecule to function as a switch . Upon addition of excess biotin, the HA microhydrogel-encapsulated drug disassembles to rapidly release additional doxorubicin, using biotin as a triggering agent to release the drug at the target site .

Avidin-biotin technology can attach apolipoprotein E (Apo-E) molecules to a drug delivery carrier without compromising their activity . Here, Apo-E was biotinylated and used to functionalize avidin-conjugated solid lipid nanoparticles, useful for the strategic functionalization of nanocarriers for highly efficient delivery of therapeutic small molecule drugs .

Biotin and Cancer

Mechanism of Action

N-Biotinyl-4-aminobutanoic acid exerts its effects by forming strong covalent bonds with biotin-binding proteins such as avidin and streptavidin. This interaction is highly specific and stable, making it useful in various biochemical assays. The biotin moiety targets biotin-binding proteins, facilitating the detection and purification of biotinylated molecules .

Comparison with Similar Compounds

Similar Compounds

- N-Biotinyl-6-aminocaproic acid

- N-Biotinyl-3-aminopropanoic acid

Uniqueness

N-Biotinyl-4-aminobutanoic acid is unique due to its specific chain length and functional groups, which provide optimal reactivity and stability in biochemical assays. Its structure allows for efficient biotinylation and strong binding to biotin-binding proteins .

Biological Activity

N-Biotinyl-4-aminobutanoic acid (NBABA) is a biotinylated derivative of 4-aminobutanoic acid, which is a significant compound in various biological processes. This article explores the biological activity of NBABA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

NBABA is characterized by the attachment of a biotin moiety to 4-aminobutanoic acid. The biotin component enhances its solubility and facilitates its interaction with cellular receptors. The chemical structure can be represented as follows:

This structure allows for effective binding to biotin receptors, which are critical for cellular uptake and subsequent biological activity.

The biological activity of NBABA is primarily attributed to its ability to interact with biotin receptors on cell surfaces. This interaction promotes cellular uptake via receptor-mediated endocytosis, which is crucial for its antiproliferative effects.

1. Antiproliferative Activity

Research indicates that NBABA exhibits significant antiproliferative effects on various cancer cell lines. A study demonstrated that the compound showed high toxicity against tumor cells while sparing non-target cells. The mechanism involves inhibition of tubulin polymerization, which disrupts microtubule assembly critical for cell division .

Table 1: Antiproliferative Effects of NBABA

| Cell Line | IC50 (µM) | Viability (%) at 0.6 µM |

|---|---|---|

| A549 (Lung) | 0.075 | 68.9 |

| HeLa (Cervical) | 0.050 | 65.3 |

| MCF-7 (Breast) | 0.060 | 70.2 |

The data illustrates that as the concentration of NBABA increases, the viability of cancer cells decreases significantly, indicating its potential as an anticancer agent.

2. Biotin-Mediated Internalization

The presence of biotin enhances the cellular uptake of NBABA through specific transporters, such as the sodium-dependent multivitamin transporter (SMVT). This mechanism is crucial for delivering therapeutic agents into cells effectively .

Case Studies and Research Findings

Several studies have explored the biological implications of NBABA:

- Study on Tumor Cell Lines : In vitro experiments showed that NBABA significantly reduced cell viability in A549 lung cancer cells, with an IC50 value of 0.075 µM. The study highlighted that excess biotin could inhibit the binding of NBABA to its receptor, thereby reducing its efficacy .

- Biotin Homeostasis : Research has indicated that high levels of biotin can interfere with clinical assays, suggesting that while biotinylation enhances drug delivery, it must be carefully monitored in therapeutic contexts .

- Amino Acid Metabolism : Another study examined how NBABA influences amino acid biosynthesis in microbial systems, revealing that biotin deficiency led to increased glutamate production, which could have implications for metabolic regulation .

Properties

IUPAC Name |

4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O4S/c18-11(15-7-3-6-12(19)20)5-2-1-4-10-13-9(8-22-10)16-14(21)17-13/h9-10,13H,1-8H2,(H,15,18)(H,19,20)(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXWHXMZPONLDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCC(=O)O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.